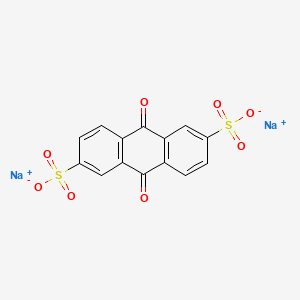

Anthraquinone-2,6-disulfonic acid disodium salt

Description

Historical Development and Significance

The development of this compound traces its origins to the broader exploration of anthraquinone chemistry initiated in the 19th century. The foundational work by German chemists Carl Graebe and Carl Theodore Liebermann in 1868 established the framework for anthraquinone derivative synthesis, leading to the industrial production of alizarin and subsequent research into sulfonated derivatives. This historical progression laid the groundwork for the systematic development of sulfonated anthraquinone compounds, including the 2,6-disulfonic acid variant.

The significance of this compound emerged through industrial applications requiring enhanced water solubility and specific electrochemical properties. Early patent literature from the 1930s documented systematic approaches to anthraquinone sulfonation using oleum and alkali-metal sulfates, which increased reaction rates and improved yields of disulphonic acid derivatives. These developments established the foundation for commercial production methods that remain relevant today.

Modern significance has expanded beyond traditional applications into cutting-edge energy storage research. Recent investigations have demonstrated the compound's potential in redox flow battery technologies, where its rapid and reversible electrochemical behavior offers advantages for large-scale energy storage applications. This evolution from industrial intermediate to advanced materials component illustrates the continuing relevance of this compound in contemporary chemical research.

Nomenclature and Chemical Classification

This compound exhibits extensive nomenclature variations reflecting its complex chemical structure and diverse applications. The compound's systematic name, 2,6-anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt, provides precise structural identification according to International Union of Pure and Applied Chemistry conventions. Alternative nomenclature includes disodium 9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonate and disodium anthraquinone-2,6-disulfonate, each emphasizing different structural aspects.

The chemical classification places this compound within the broader anthraquinone family, specifically as a disulfonated derivative with sodium counterions. The molecular formula C₁₄H₆Na₂O₈S₂ and molecular weight of 412.29 daltons reflect the presence of two sulfonic acid groups neutralized by sodium cations. The Chemical Abstracts Service registry number 853-68-9 provides unique identification for regulatory and commercial purposes.

Structural classification emphasizes the compound's position as a 2,6-substituted anthraquinone derivative, distinguishing it from other regioisomers such as the 2,7-disulfonic acid variant. This positional specificity influences both chemical reactivity and application suitability, particularly in electrochemical systems where electron distribution patterns affect redox behavior.

General Applications in Research and Industry

Industrial applications of this compound span multiple sectors, with desulfurization representing a primary commercial use. The compound functions effectively as a desulfurizer for water gas and semi-water gas in synthetic ammonia production, where its chemical properties facilitate sulfur compound removal. This application leverages the compound's ability to interact with sulfur-containing species while maintaining stability under industrial processing conditions.

Research applications have expanded significantly into energy storage technologies, particularly redox flow batteries. Investigations demonstrate that mixtures containing this compound alongside related derivatives achieve comparable performance to pure 2,7-disulfonic acid systems while offering cost advantages. Experimental data shows power densities of 335 milliwatts per square centimeter at 90 percent state of charge, with capacity utilization and retention values of 87.9 and 99.6 percent respectively.

Photochemical research applications utilize the compound's light-absorbing properties and electron transfer capabilities. Studies examining photoreactions with ascorbic acid demonstrate charge-transfer complex formation and subsequent radical generation, providing insights into antioxidant mechanisms and surface chemistry applications. These investigations contribute to understanding interfacial radical dynamics and potential applications in photocatalytic systems.

Position within Anthraquinone Derivative Family

This compound occupies a specific position within the extensive anthraquinone derivative family, characterized by approximately 700 documented molecules based on the 9,10-anthraquinone skeleton. The basic structure consists of three benzene rings with two ketone groups on the central ring, providing the foundation for diverse substitution patterns that modify chemical and physical properties.

Within the sulfonated anthraquinone subfamily, the 2,6-disulfonic acid derivative represents one of several regioisomers resulting from different substitution patterns. Comparative studies reveal that sulfonation of anthraquinone with oleum produces mixtures containing 2,7-disulfonic acid, 2,6-disulfonic acid, and monosulfonic acid derivatives in varying proportions. Nuclear magnetic resonance analysis indicates that the 2,6-disulfonic acid variant typically comprises approximately 16 percent of sulfonation product mixtures, compared to 19 percent for the 2,7-isomer.

| Compound | Concentration in Mixture (Molar) | Electrochemical Potential | Structural Position |

|---|---|---|---|

| 2,7-disulfonic acid | 0.19 | 0.217 V vs Standard Hydrogen Electrode | 2,7-substituted |

| 2,6-disulfonic acid | 0.16 | Similar to 2,7-isomer | 2,6-substituted |

| 2-monosulfonic acid | 0.02 | Higher potential | 2-substituted |

The positioning of sulfonic acid groups influences both solubility and electrochemical behavior. While both 2,6- and 2,7-disulfonic acid derivatives exhibit similar redox potentials and reversible electrochemical behavior, subtle differences in electron density distribution affect reaction kinetics and stability. The 2,6-substitution pattern provides distinct advantages in certain applications while maintaining compatibility with mixed-isomer systems.

Structural relationships within the anthraquinone family demonstrate how systematic modifications influence application suitability. Hydroxyanthraquinone derivatives, marine-derived anthraquinones, and synthetic variants each occupy specific niches based on their substitution patterns and resulting properties. The sulfonated derivatives, including the 2,6-disulfonic acid variant, represent a subset optimized for aqueous applications where enhanced solubility and specific electrochemical properties are required.

Properties

IUPAC Name |

disodium;9,10-dioxoanthracene-2,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOVWEHDVFYKHL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061216 | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium anthraquinone-2,6-disulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

853-68-9 | |

| Record name | Sodium anthraquinone-2,6-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthraquinone-2,6-disulfonic acid disodium salt is typically synthesized through the sulfonation of anthraquinone. The process involves reacting anthraquinone with fuming sulfuric acid, which introduces sulfonic acid groups at the 2 and 6 positions. The resulting sulfonated product is then neutralized with sodium carbonate to form the disodium salt .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar route. Anthraquinone is sulfonated using fuming sulfuric acid, and the sulfonated mixture is subsequently neutralized with calcium carbonate and water. The calcium salt is then converted to the sodium salt using sodium carbonate. The final product is obtained by concentrating and drying the solution .

Chemical Reactions Analysis

Redox Reactions

AQDS exhibits reversible electron transfer processes, functioning as both an oxidizing and reducing agent. Its redox behavior is pH-dependent and influenced by proton-coupled electron transfer mechanisms.

Key Redox Pathways:

- Electrochemical Studies :

- Cyclic voltammetry reveals two distinct redox couples under acidic conditions, corresponding to sequential proton-electron transfers .

- At pH > 12, AQDS undergoes a simplified two-electron transfer (EE mechanism) without protonation steps, with peak separation narrowing to 53 mV .

- Adsorption on mercury electrodes facilitates reversible redox cycling, with desorption occurring near -0.8 V vs Ag/AgCl .

Thermodynamic Parameters:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Redox Potential (E°) | -0.65 V vs Ag/AgCl | pH 12, 25°C | |

| Electron Transfer Rate (k°) | 0.012 cm/s | 0.1 M HNO₃ |

Substitution Reactions

The sulfonic acid groups at positions 2 and 6 participate in nucleophilic substitution, enabling functionalization for applications in dye synthesis and polymer chemistry.

Notable Examples:

- Sulfonation :

- Alkylation/Acylation :

Photochemical Reactions

AQDS participates in light-driven reactions, particularly in the presence of electron donors like ascorbic acid (AscH⁻):

Mechanism in Cationic Vesicles (e.g., DDAB):

- Photoexcitation : AQDS²⁻ absorbs UV light, forming an excited state (AQDS²⁻*).

- Electron Transfer : AQDS²⁻* abstracts electrons from AscH⁻, generating semiquinone radicals (AQDS³⁻) and ascorbyl radicals .

- pH Dependence : Reaction kinetics accelerate under acidic conditions due to proton-assisted radical stabilization .

Biochemical Interactions

- Enzyme Modulation : Inhibits cathepsin B activity, reducing cartilage degradation in osteoarthritis models .

- Microbial Fuel Cells : Acts as an electron shuttle between microbes and electrodes, enhancing current density by 40% compared to controls .

Environmental and Stability Considerations

Scientific Research Applications

Electrochemical Applications

Anthraquinone-2,6-disulfonic acid disodium salt has been explored as an active material in redox flow batteries due to its favorable electrochemical properties. Research indicates that it can serve as a negolyte, enhancing the efficiency and stability of energy storage systems.

- Case Study : A study demonstrated that a mixture containing anthraquinone derivatives exhibited significant performance in redox flow batteries, with stability tests showing low decomposition rates at elevated temperatures .

The compound has shown promise in biomedical applications, particularly in the treatment of osteoarthritis. It has been evaluated for its disease-modifying effects on cartilage degeneration.

- Case Study : In vitro studies revealed that anthraquinone-2,6-disulfonic acid inhibited cathepsin B activity and reduced proteoglycan release from cartilage under inflammatory conditions. In vivo experiments in rabbits indicated a reduction in cartilage degeneration parameters after treatment .

Coordination Chemistry

This compound can act as a catalyst in coordination chemistry, reacting with various carbon sources to form complex compounds.

- Application : Its ability to facilitate reactions makes it useful in synthesizing novel materials with specific properties for industrial applications .

Mechanism of Action

The mechanism of action of anthraquinone-2,6-disulfonic acid disodium salt primarily involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective redox catalyst. It interacts with molecular targets such as aromatic amines and phenols, facilitating electron transfer processes. These interactions are crucial in various chemical and biological applications .

Comparison with Similar Compounds

Key Findings :

- Electrochemical Performance : AQDS outperforms An 1 and An 3 in MFCs due to its optimized sulfonate geometry, achieving a 3.7× higher power density compared to unmodified cathodes . The 2,6-configuration enhances electron delocalization, reducing internal resistance in polypyrrole-AQDS composites .

- Fluorescence Quenching : AQDS (An 2) exhibits a higher Stern-Volmer quenching constant (kq = 1.2 × 10¹⁰ M⁻¹s⁻¹) than An 1 and An 3, attributed to stronger charge-transfer interactions with Mg-TNP porphyrins .

- Catalytic Activity: In azo dye degradation, AQDS’s quinone oxygen content (7.77%) enables efficient sulfide-mediated reduction, though biochar materials with lower quinone content (≤4%) surpass AQDS due to superior pore structures and surface functionalities .

Functional Derivatives: Metal Complexes and Supramolecular Polymers

AQDS forms stable coordination polymers with transition metals (e.g., Ag⁺, Cu²⁺, Zn²⁺), unlike monosulfonated analogs:

- Ag-AQDS Coordination Polymers : Exhibit 3D networks stabilized by Ag–Ag bonds and hydrogen bonding, enabling applications in luminescent sensors .

- Zn-AQDS Complexes : Display strong blue luminescence (λem = 450 nm), whereas Ni-AQDS complexes lack fluorescence due to metal-centered quenching .

Solubility and Stability

- AQDS : Highly soluble in water (>98% purity), critical for aqueous-phase applications like MFCs .

- Anthraquinone-2-sulfonic acid: Lower solubility limits its use in homogeneous systems .

- Thermal Stability: AQDS decomposes at >350°C, comparable to anthraquinone-2,7-disulfonate but superior to non-sulfonated anthraquinones .

Data Tables

Table 1: Comparative Electrochemical Performance in MFCs

Table 2: Fluorescence Properties of Metal Complexes

| Complex | Luminescence Intensity (a.u.) | Emission Wavelength (nm) | Application |

|---|---|---|---|

| [Zn(AQDS)(bipy)₂(H₂O)] | 850 ± 50 | 450 | Optical sensors |

| [Ni(AQDS)(bipy)₂(H₂O)] | <50 | N/A | N/A |

Research Findings and Implications

- Superiority in Redox Catalysis: Despite lower quinone content, biochar outperforms AQDS in dye degradation, highlighting the role of non-quinone factors (e.g., porosity, surface groups) .

- Positional Isomerism : The 2,6-sulfonate configuration in AQDS optimizes electron transfer and solubility, making it irreplaceable in MFCs and photoredox systems .

- Limitations: AQDS’s reliance on dissolved oxygen in electro-Fenton systems can limit its efficiency in anaerobic environments, whereas non-quinone mediators (e.g., CNTs) offer broader applicability .

Biological Activity

Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of AQDS, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula . It is characterized by two sulfonic acid groups attached to the anthraquinone structure, which enhances its solubility and biological activity. The compound is often used in various applications, including as a mediator in microbial fuel cells and in drug development.

Antioxidant Activity

AQDS exhibits significant antioxidant properties. Studies have shown that it can reduce oxidative stress by enhancing the body's antioxidant defenses. For instance, in a study involving paraquat (PQ) poisoning in rat models, AQDS demonstrated the ability to lower PQ uptake and protect mitochondrial integrity. This resulted in decreased oxidative stress markers and improved survival rates in treated animals compared to controls .

Cytoprotective Effects

In vitro studies using A549 lung cancer cells indicated that AQDS can significantly improve cell viability under oxidative stress conditions induced by PQ. The compound's protective effects were attributed to its ability to maintain mitochondrial function and reduce cellular damage . The mechanism involves upregulation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage.

Anticancer Properties

Anthraquinone derivatives, including AQDS, have been investigated for their anticancer properties. The planar structure of anthraquinones allows for intercalation into DNA, disrupting replication and transcription processes in cancer cells. Research has indicated that AQDS may target various cellular signaling pathways involved in cancer progression, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

- Detoxification of Paraquat : A study demonstrated that AQDS significantly reduced PQ levels in rat plasma and tissues. The treatment group showed only minor tissue damage compared to untreated controls, with a notable increase in survival rates over 30 days .

- Microbial Fuel Cells : AQDS has been utilized as a mediator in microbial fuel cells (MFCs), enhancing power output by up to 42% when combined with polypyrrole coatings on electrodes. This application highlights its potential role in bioenergy production .

- Electrochemical Properties : Research into the electrochemical characteristics of AQDS revealed its effectiveness as an electron shuttle in MFCs, which could be leveraged for sustainable energy solutions .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for AQDS, and how can purity be optimized for research applications?

AQDS is synthesized via sulfonation of anthraquinone using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. Isomeric purity (2,6 vs. 2,7 substitution) is critical; fractional crystallization or chromatographic separation (e.g., ion-exchange chromatography) is recommended to isolate the 2,6-isomer . Purity can be verified via UV-Vis spectroscopy (λmax ~330 nm for AQDS) and elemental analysis (C: 40.8%, S: 15.5%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing AQDS in solution and solid states?

- Solution-phase : UV-Vis spectroscopy (quantitative analysis in aqueous media), cyclic voltammetry (redox potential: ~−0.65 V vs. Ag/AgCl at pH >12), and <sup>1</sup>H/<sup>13</sup>C NMR in D2O (δ ~8.2 ppm for aromatic protons) .

- Solid-state : FTIR (S=O stretching at 1040 cm<sup>−1</sup>), X-ray diffraction (crystalline structure verification), and thermogravimetric analysis (decomposition onset at 325°C) .

Q. How does pH influence the solubility and redox behavior of AQDS?

AQDS exhibits high water solubility (>10 mg/mL) due to its sulfonate groups. At pH >12, it undergoes a reversible two-electron reduction to the hydroquinone form (AHQDS), with redox potential shifting cathodically by ~30 mV per pH unit increase. Below pH 7, protonation destabilizes the reduced form, limiting practical applications in acidic media .

Advanced Research Questions

Q. What mechanistic role does AQDS play in enhancing electron transfer in microbial fuel cells (MFCs)?

AQDS acts as a redox mediator, covalently grafted onto electrode surfaces (e.g., polypyrrole/MWCNT composites). It facilitates extracellular electron transfer by shuttling electrons between electroactive bacteria (e.g., Shewanella) and the anode, increasing current density by 40–60% compared to mediator-free systems. Stability is maintained over 50+ cycles due to strong π-π interactions with carbon matrices .

Q. How does AQDS achieve exceptional thermal stability in redox-flow batteries (RFBs), and what are the decomposition pathways?

In RFBs, AQDS demonstrates low decomposition rates (0.05% per day at 60°C) due to electron-withdrawing sulfonate groups stabilizing the quinone core. Stress tests under 100% state-of-charge (SOC) reveal minimal side reactions (e.g., dimerization) when paired with alkaline electrolytes (1 M NaOH). Decomposition products, identified via HPLC-MS, include monosulfonated anthraquinone and hydroxylated derivatives .

Q. What strategies resolve contradictions in reported catalytic efficiency of AQDS in environmental remediation (e.g., DDT degradation)?

Discrepancies arise from varying isomeric purity (2,6 vs. 2,7) and co-solute interactions. In zerovalent iron (ZVI)-mediated DDT degradation, AQDS accelerates Fe(II) regeneration by acting as an electron shuttle, reducing surface passivation. Optimal performance requires 0.1–0.5 mM AQDS and microbial consortia (e.g., Aeromonas hydrophila) to sustain Fe(III)/Fe(II) cycling. Conflicting data may stem from competing quinone-mediated radical pathways .

Q. How can AQDS be integrated into cyclodextrin-based metal-organic frameworks (CD-MOFs) for selective C–H functionalization?

AQDS forms host-guest complexes with β-cyclodextrin via hydrophobic interactions, enabling photoinduced hydrogen atom transfer (HAT) reactions. Under UV irradiation (365 nm), AQDS generates radicals that abstract hydrogen from alkanes, achieving >80% regioselectivity in hydroxylation reactions. The sulfonate groups enhance aqueous solubility, enabling reactions in green solvents .

Key Considerations for Experimental Design

- Isomeric Purity : Confirm 2,6-isomer content via HPLC (C18 column, 0.1 M phosphate buffer eluent) to avoid confounding results .

- Electrolyte Compatibility : Use alkaline electrolytes (pH >12) to maximize redox reversibility and stability .

- Mediator Immobilization : Covalent grafting (e.g., electropolymerization) prevents leaching in long-term applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.